molecular formula C7H13NO B150422 1-[(2R)-Pyrrolidin-2-yl]propan-2-one CAS No. 130325-43-8

1-[(2R)-Pyrrolidin-2-yl]propan-2-one

Cat. No. B150422
M. Wt: 127.18 g/mol
InChI Key: ZAJDAGLJUKMNJL-SSDOTTSWSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[(2R)-Pyrrolidin-2-yl]propan-2-one, also known as alpha-Pyrrolidinopropiophenone (α-PPP), is a synthetic stimulant drug that belongs to the cathinone class. It was first synthesized in the 1960s and has been used illicitly as a recreational drug due to its euphoric and stimulant effects. However, in recent years, there has been increasing interest in the scientific research applications of α-PPP.

Scientific Research Applications

Molecular Interaction and Thermodynamic Properties Studies involving pyrrolidin-2-one and its mixtures with alcohols at 303.15 K have revealed insights into the thermodynamic properties of these compounds. The findings provide understanding of specific interactions and molecular entities in mixtures, valuable for chemical and pharmaceutical applications (Mehta et al., 1997).

Pharmacological Characterization 1-[(2R)-Pyrrolidin-2-yl]propan-2-one derivatives have been characterized for their affinity towards κ-opioid receptors. The study suggests these compounds could have potential applications in the treatment of depression and addiction disorders, given their selective affinity and in vivo efficacy (Grimwood et al., 2011).

NMR Characterization of Derivatives Nuclear Magnetic Resonance (NMR) studies have been used for the assignments of 1H and 13C NMR signals of certain 1-[(2R)-Pyrrolidin-2-yl]propan-2-one derivatives. This research assists in understanding the catalyzing mechanisms and properties of these compounds, which is essential for their application in chemical synthesis (Cui Yan-fang, 2008).

Potential as Antimalarial Agents Certain derivatives of 1-[(2R)-Pyrrolidin-2-yl]propan-2-one have been identified as novel antimalarial scaffolds. They exhibit low-double-digit nanomolar activity against resistant Plasmodium falciparum strains and liver schizonts, highlighting their potential as prophylactic agents against malaria (Okaniwa et al., 2021).

properties

CAS RN

130325-43-8

Product Name

1-[(2R)-Pyrrolidin-2-yl]propan-2-one

Molecular Formula

C7H13NO

Molecular Weight

127.18 g/mol

IUPAC Name

1-[(2R)-pyrrolidin-2-yl]propan-2-one

InChI

InChI=1S/C7H13NO/c1-6(9)5-7-3-2-4-8-7/h7-8H,2-5H2,1H3/t7-/m1/s1

InChI Key

ZAJDAGLJUKMNJL-SSDOTTSWSA-N

Isomeric SMILES

CC(=O)C[C@H]1CCCN1

SMILES

CC(=O)CC1CCCN1

Canonical SMILES

CC(=O)CC1CCCN1

synonyms

2-Propanone, 1-(2-pyrrolidinyl)-, (R)- (9CI)

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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